Cas no 882880-12-8 (1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane)

1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane structure
882880-12-8 structure
Product Name:1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane
CAS 번호:882880-12-8
MF:C22H24N2O4
메가와트:380.436965942383
MDL:MFCD17018494
CID:710357
PubChem ID:11668031
Update Time:2024-10-26

1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane 화학적 및 물리적 성질

이름 및 식별자

    • 2(1H)-Quinolinone,7,7'-[1,4-butanediylbis(oxy)]bis[3,4-dihydro-
    • 1,4-bis[(2-oxo-3,4-dihydro-quinolin-7(1H)-yl)-oxy]butane
    • 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane
    • 7-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one
    • QUI012
    • 7,7′-[1,4-Butanediylbis(oxy)]bis[3,4-dihydro-2(1H)-quinolinone] (ACI)
    • 1,4-Bis(3,4-dihydro-2(1H)-quinolinone-7-oxy)butane
    • 7,7′-[Butane-1,4-diylbis(oxy)]bis(3,4-dihydro-2(1H)-quinolinone)
    • Aripiprazole diquinoline butanediol
    • 882880-12-8
    • AS-71590
    • AC-28368
    • MFCD17018494
    • AKOS027379167
    • 2(1H)-Quinolinone, 7,7'-(1,4-butanediylbis(oxy))bis(3,4-dihydro-
    • 7,7'-[Butane-1,4-diylbis(oxy)]di(3,4-dihydroquinolin-2(1H)-one)
    • HYDKRRWQLHXDEN-UHFFFAOYSA-N
    • 7-{4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butoxy}-1,2,3,4-tetrahydroquinolin-2-one
    • DB-050301
    • DTXSID70470332
    • W15184
    • 2(1H)-Quinolinone, 7,7'-[1,4-butanediylbis(oxy)]bis[3,4-dihydro-; ,7'-[1,4-Butanediylbis(oxy)]bis[3,4-dihydro-2(1H)-quinolinone]; 1,4-Bis(3,4-dihydro-2(1H)-quinolinone-7-oxy)butane
    • FS6X5WDG7B
    • 7,7'-(1,4-Butanediylbis(oxy))bis(3,4-dihydro-2(1H)-quinolinone)
    • CS-0047323
    • SY335776
    • UNII-FS6X5WDG7B
    • 7,7'-[1,4-Butanediylbis(oxy)]bis[3,4-dihydro-2(1H)-quinolinone
    • 7,7 inverted exclamation mark -[Butane-1,4-diylbis(oxy)]bis[3,4-dihydroquinolin-2(1H)-one]
    • 7,7'-(Butane-1,4-diylbis(oxy))bis(3,4-dihydroquinolin-2(1H)-one)
    • SCHEMBL2842062
    • 1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane
    • MDL: MFCD17018494
    • 인치: 1S/C22H24N2O4/c25-21-9-5-15-3-7-17(13-19(15)23-21)27-11-1-2-12-28-18-8-4-16-6-10-22(26)24-20(16)14-18/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,23,25)(H,24,26)
    • InChIKey: HYDKRRWQLHXDEN-UHFFFAOYSA-N
    • 미소: O=C1CCC2C(=CC(=CC=2)OCCCCOC2C=C3NC(CCC3=CC=2)=O)N1

계산된 속성

  • 정밀분자량: 380.17400
  • 동위원소 질량: 380.17360725g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 28
  • 회전 가능한 화학 키 수량: 7
  • 복잡도: 507
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 6
  • 소수점 매개변수 계산 참조값(XlogP): 2.6
  • 토폴로지 분자 극성 표면적: 76.7Ų

실험적 성질

  • 융해점: NA
  • 비등점: NA
  • PSA: 76.66000
  • LogP: 3.97000

1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane 보안 정보

1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B914950-1g
7,7'-(Butane-1,4-diylbis(oxy))bis(3,4-dihydroquinolin-2(1H)-one)
882880-12-8 97%
1g
¥3,744.00 2022-01-11
TRC
B426500-50mg
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane
882880-12-8
50mg
$ 150.00 2023-09-08
TRC
B426500-100mg
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane
882880-12-8
100mg
$ 219.00 2023-09-08
TRC
B426500-250mg
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane
882880-12-8
250mg
$ 488.00 2023-09-08
TRC
B426500-500mg
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane
882880-12-8
500mg
$ 509.00 2023-04-18
TRC
B426500-1g
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane
882880-12-8
1g
$ 905.00 2023-04-18
Chemenu
CM144677-1g
7,7'-(butane-1,4-diylbis(oxy))bis(3,4-dihydroquinolin-2(1H)-one)
882880-12-8 97%
1g
$1571 2021-08-05
Chemenu
CM144677-1g
7,7'-(butane-1,4-diylbis(oxy))bis(3,4-dihydroquinolin-2(1H)-one)
882880-12-8 97%
1g
$*** 2023-05-29
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B914950-50mg
7,7'-(Butane-1,4-diylbis(oxy))bis(3,4-dihydroquinolin-2(1H)-one)
882880-12-8 97%
50mg
¥998.00 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B914950-250mg
7,7'-(Butane-1,4-diylbis(oxy))bis(3,4-dihydroquinolin-2(1H)-one)
882880-12-8 97%
250mg
¥3,532.00 2022-09-02

1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  24 h, rt
참조
Method for purifying aripiprazole intermediate 7-(4-chlorobutoxy)-3,4-dihydro-2-quinolinone
, China, , ,

합성 방법 2

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  24 h, 20 - 30 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt → 80 °C
참조
Industry-Oriented Route Evaluation and Process Optimization for the Preparation of Brexpiprazole
Chen, Weiming; et al, Organic Process Research & Development, 2019, 23(5), 852-857

합성 방법 3

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt → 80 °C
참조
Industry-Oriented Route Evaluation and Process Optimization for the Preparation of Brexpiprazole
Chen, Weiming; et al, Organic Process Research & Development, 2019, 23(5), 852-857

합성 방법 4

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  2 h, reflux
1.2 Solvents: Dimethylformamide ;  rt
참조
Synthesis and characterization of related compounds of aripiprazole, an antipsychotic drug substance
Chander, T. Poorna; et al, Synthetic Communications, 2007, 37(24), 4337-4341

합성 방법 5

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methyl ethyl ketone ;  75 °C
참조
Efficient synthesis of deuterium labeled hydroxyzine and aripiprazole
Vohra, Mohit; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2015, 58(7), 304-307

합성 방법 6

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  24 h, 20 - 30 °C
참조
Industry-Oriented Route Evaluation and Process Optimization for the Preparation of Brexpiprazole
Chen, Weiming; et al, Organic Process Research & Development, 2019, 23(5), 852-857

1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane Raw materials

1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane Preparation Products

추천 공급업체
Shenzhen Yaoyuan R&D Center Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shenzhen Yaoyuan R&D Center Co.,Ltd
Hangzhou Cedareal Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hangzhou Cedareal Technology Co., Ltd.
Enjia Trading Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Enjia Trading Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
ASIACHEM I&E (JIANGSU) CO., LTD
Essenoi Fine Chemical Co., Limited
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약